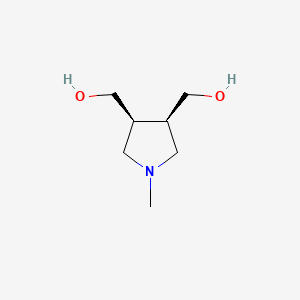
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring, and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Methylation: The methyl group is introduced at the nitrogen atom through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation of the precursor.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: Utilized in the production of fine chemicals and intermediates.
作用机制
The mechanism of action of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
相似化合物的比较
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol can be compared with other similar compounds, such as:
3,4-Pyrrolidinedimethanol, 1-(phenylmethyl)-, (3R,4S)-rel-: This compound has a phenylmethyl group instead of a methyl group, which may result in different chemical and biological properties.
Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, which can affect their reactivity and applications.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
[(3R,4S)-4-(hydroxymethyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-2-6(4-9)7(3-8)5-10/h6-7,9-10H,2-5H2,1H3/t6-,7+ |
InChI 键 |
RVSPLGLVJSTLGM-KNVOCYPGSA-N |
手性 SMILES |
CN1C[C@@H]([C@@H](C1)CO)CO |
规范 SMILES |
CN1CC(C(C1)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B8619394.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione](/img/structure/B8619411.png)
![8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8619413.png)




![N-[1-(diphenylmethyl)-3-azetidinyl]methanesulfonamide](/img/structure/B8619442.png)


![N-Benzyl-6-[(prop-2-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8619457.png)
![N-[6-(3-amino-4-methylphenoxy)imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide](/img/structure/B8619461.png)


